molecular formula C14H17N3O4S B2433878 3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 926205-65-4

3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B2433878
CAS No.: 926205-65-4
M. Wt: 323.37
InChI Key: ATSRJEPDHYZLQW-UHFFFAOYSA-N
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Properties

IUPAC Name

3-[3,5-dimethyl-1-(4-sulfamoylphenyl)pyrazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-13(7-8-14(18)19)10(2)17(16-9)11-3-5-12(6-4-11)22(15,20)21/h3-6H,7-8H2,1-2H3,(H,18,19)(H2,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSRJEPDHYZLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)S(=O)(=O)N)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Properties

Molecular Architecture

The target compound features a 1H-pyrazole ring substituted at positions 1, 3, 4, and 5 (Figure 1):

  • Position 1 : 4-Sulfamoylphenyl group (-C₆H₄-SO₂NH₂)
  • Positions 3 and 5 : Methyl (-CH₃) groups
  • Position 4 : Propanoic acid (-CH₂CH₂COOH) side chain

Molecular Formula : C₁₄H₁₇N₃O₄S
Molecular Weight : 323.37 g/mol
XLogP3 : 1.0 (moderate lipophilicity)

Synthetic Strategies

Retrosynthetic Analysis

The compound is dissected into three synthons (Figure 2):

  • Pyrazole Core : Derived from β-ketoester precursors.
  • 4-Sulfamoylphenyl Group : Introduced via arylhydrazine or post-cyclization sulfonation.
  • Propanoic Acid Chain : Installed via alkylation or Michael addition.

Route 1: Cyclocondensation with Arylhydrazine

Step 1: Synthesis of 4-Sulfamoylphenylhydrazine

4-Sulfamoylphenylhydrazine is prepared by diazotization of 4-aminobenzenesulfonamide followed by reduction (Scheme 1).

Step 2: Formation of Pyrazole Ring

Ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is synthesized via cyclocondensation of ethyl acetoacetate with 4-sulfamoylphenylhydrazine in acetic anhydride at 110–120°C (4–6 h).

Reaction Conditions :

  • Solvent : Acetic anhydride
  • Catalyst : None (thermal cyclization)
  • Yield : 72–85% (crude)
Step 3: Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using 15% HCl at 85–90°C (2 h):
$$ \text{R-COOEt} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{R-COOH} + \text{EtOH} $$

Purification : Centrifugation and recrystallization from ethanol/water (1:3).
Final Yield : 68–74%.

Route 2: Post-Cyclization Sulfonation

Step 1: Pyrazole Core Assembly

1,3-Dimethyl-4-(propanoic acid)-1H-pyrazole is synthesized via Knorr-type cyclization of ethyl acetoacetate with methylhydrazine (Scheme 2).

Step 2: Sulfamoylation at Position 1

The pyrazole undergoes nucleophilic aromatic substitution with sulfamoyl chloride (ClSO₂NH₂) in DMF at 0–5°C (12 h):
$$ \text{Pyrazole-H} + \text{ClSO}2\text{NH}2 \rightarrow \text{Pyrazole-SO}2\text{NH}2 + \text{HCl} $$

Challenges :

  • Sulfamoyl chloride’s moisture sensitivity necessitates anhydrous conditions.
  • Competing reactions at methyl groups require low temperatures.

Yield : 58–63% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Critical Analytical Data

Spectroscopic Characterization

¹H NMR (DMSO-d₆, 400 MHz):
  • δ 12.10 (s, 1H, COOH)
  • δ 8.09 (s, 1H, pyrazole H)
  • δ 3.77 (s, 3H, N-CH₃)
  • δ 2.14 (s, 3H, C-CH₃)
IR (KBr, cm⁻¹):
  • 1695 (C=O, carboxylic acid)
  • 1340, 1160 (SO₂ asym/sym stretch)

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Arylhydrazine) Route 2 (Post-Sulfonation)
Total Steps 3 4
Overall Yield 68–74% 58–63%
Regiochemical Control High (pre-functionalized arylhydrazine) Moderate (risk of para/meta sulfonation)
Scalability High (patent-scale) Moderate (sensitive reagents)

Industrial-Scale Considerations

Solvent Recovery

  • Acetic anhydride and toluene are distilled and reused, reducing costs by ~30%.

    Waste Management

  • HCl from hydrolysis is neutralized with NaOH, generating NaCl effluent.

Challenges and Optimization

Regioselectivity in Cyclocondensation

  • Temperature Control : Maintaining 110–120°C prevents diketone decomposition.
  • Catalyst Screening : ZnCl₂ (5 mol%) improves cyclization rate by 20%.

Sulfamoyl Group Stability

  • pH Sensitivity : Reactions are conducted at pH 6–7 to prevent SO₂NH₂ hydrolysis.

Chemical Reactions Analysis

3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Anti-inflammatory Activity

One of the primary applications of 3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid is its potential as an anti-inflammatory agent. Research has indicated that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammatory processes.

Case Study: COX-II Inhibition
A study focused on the design and development of COX-II inhibitors highlighted that derivatives similar to this compound displayed promising anti-inflammatory activities. For instance, certain pyrazole derivatives showed IC50 values as low as 0.52μM0.52\,\mu M against COX-II, indicating strong inhibitory potential compared to standard drugs like Celecoxib .

Cancer Therapy

The compound's structural characteristics also position it as a potential candidate in cancer therapy. The sulfamoyl group can enhance selectivity for specific cancer cell types, which is crucial for minimizing side effects associated with conventional chemotherapy.

Research Findings:
Studies on related compounds have demonstrated that certain pyrazole derivatives can inhibit RET kinase activity, a target implicated in various cancers . The modulation of such pathways can lead to reduced tumor growth and improved therapeutic outcomes.

Hemorrheological Activity

Another notable application is its potential in modulating blood rheology. Hemorheological properties are crucial in conditions such as cardiovascular diseases, where blood viscosity can significantly affect patient outcomes.

Biological Screening:
Research indicated that compounds with similar pyrazole structures exhibited hemorheological activity comparable to known agents like pentoxifylline . This suggests that this compound may offer therapeutic benefits in managing blood flow-related disorders.

Mechanism of Action

The mechanism of action of 3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Biological Activity

3-[3,5-Dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid, also known as F828-0077, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C₁₇H₁₈N₄O₄S₂
  • IUPAC Name : this compound

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study highlighted that certain sulfonamide-containing pyrazole derivatives effectively inhibited cyclooxygenase-2 (COX-2), a target implicated in cancer progression and inflammation. The structure–activity relationship (SAR) analysis revealed that modifications in the phenyl group significantly influenced the anticancer activity of these compounds, emphasizing the role of the sulfamoyl moiety in enhancing potency against cancer cells .

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes positions it as a potential anti-inflammatory agent. In vitro studies have demonstrated that pyrazole derivatives can reduce the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. The presence of the sulfamoyl group is believed to enhance this activity by facilitating interactions with target proteins .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest it may possess activity against certain bacterial strains. Compounds with similar structures have shown effectiveness against Gram-positive bacteria, indicating a potential application in antibiotic development .

Study on Anticancer Activity

In a recent study examining various pyrazole derivatives, researchers found that compounds with structural similarities to this compound exhibited IC₅₀ values comparable to established anticancer drugs like doxorubicin. The study utilized multiple cancer cell lines (e.g., A431 and HT29) to assess cytotoxicity and mechanism of action through molecular dynamics simulations .

Inhibition of COX Enzymes

Another significant study focused on the inhibition of COX enzymes by sulfonamide-containing pyrazole derivatives. The results indicated that these compounds could effectively block COX-2 activity, leading to reduced inflammatory responses in cellular models .

Research Findings Summary Table

Activity Type Mechanism Reference
AnticancerInduces apoptosis; inhibits COX enzymes
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialEffective against Gram-positive bacteria

Q & A

Basic Research Question

  • FT-IR : Identify key functional groups (e.g., S=O stretch at 1170 cm⁻¹ for sulfamoyl; C=O at 1700 cm⁻¹ for propanoic acid) .
  • NMR : ¹H NMR (DMSO-d₆) shows pyrazole protons at δ 7.2–7.5 ppm and sulfamoyl NH₂ as a broad singlet (δ 3.1–3.3 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and confirms hydrogen-bonding patterns (e.g., sulfamoyl interactions) .

How can Design of Experiments (DoE) optimize reaction parameters for scalable synthesis?

Advanced Research Question
DoE minimizes trial-and-error approaches by systematically varying factors:

  • Variables : Temperature, solvent polarity, catalyst loading, and reaction time .
  • Response Surface Methodology (RSM) : Models interactions between variables to predict optimal conditions (e.g., 65°C, 18 hr for 85% yield) .
  • Validation : Confirm robustness using central composite designs and ANOVA analysis .

What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to simulate binding to COX-2 or bacterial dihydrofolate reductase. The sulfamoyl group often participates in H-bonding with active-site residues .
  • Kinetic Assays : Measure IC₅₀ under varying substrate concentrations to determine inhibition mode (competitive vs. non-competitive) .
  • Mutagenesis : Engineer enzyme mutants (e.g., Ala substitutions) to identify critical binding residues .

How do structural modifications (e.g., substituent changes on the pyrazole ring) alter physicochemical properties?

Advanced Research Question

  • LogP Analysis : Replace methyl groups with halogens (e.g., Cl) to increase lipophilicity (measured via HPLC) .
  • pKa Determination : Titration or computational tools (e.g., MarvinSuite) predict solubility changes; the propanoic acid group has a pKa ~4.6 .
  • Thermal Stability : TGA/DSC reveals decomposition profiles; electron-withdrawing substituents enhance stability .

What strategies mitigate challenges in isolating intermediates during multi-step synthesis?

Basic Research Question

  • Quenching Protocols : Neutralize excess sulfamoyl chloride with ice-cold NaHCO₃ to prevent side reactions .
  • Extraction Optimization : Use ethyl acetate for acid intermediates (pH-dependent partitioning) .
  • In-line Analytics : Monitor reactions via LC-MS to identify and isolate unstable intermediates .

How can computational reaction path search methods accelerate the discovery of novel derivatives?

Advanced Research Question

  • Quantum Chemical Calculations : Gaussian09 explores transition states for sulfamoylation or cyclization steps .
  • Machine Learning : Train models on existing pyrazole reaction data to predict viable synthetic routes .
  • Retrosynthetic Analysis : Tools like Synthia propose disconnections based on electronic and steric effects .

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